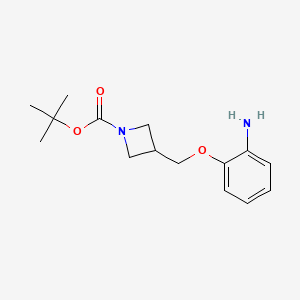

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(2-aminophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXNRXHYSFFQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organometallic reagents, copper catalysts, and boronic acids . Major products formed from these reactions include azetidine derivatives, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a tool for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a sphingosine-1-phosphate receptor agonist, which may have implications for treating multiple sclerosis and other inflammatory diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a sphingosine-1-phosphate receptor agonist, it regulates various biological functions, including cell proliferation, migration, and survival . This regulation is achieved through the activation of specific signaling pathways that modulate these cellular processes .

Comparison with Similar Compounds

Key Observations :

- Indole-containing analogs (e.g., compound 49 in ) exhibit higher molecular weights (~414 g/mol) due to aromatic extensions, which may influence pharmacokinetics .

- Halogenated derivatives (e.g., bromoethyl) are valuable intermediates for Suzuki-Miyaura couplings but lack the target compound’s amine functionality .

Insights :

- Nickel-catalyzed carboboration (as in ) enables stereoselective glycosylation of azetidines but requires specialized ligands .

- Bromoethyl derivatives achieve high yields (>90%) via straightforward halogenation, underscoring their utility as intermediates .

Physicochemical and Pharmacokinetic Properties

Comparative Data (Table 3)

Analysis :

Biological Activity

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate (CAS No. 1393441-91-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O3

- Molar Mass : 278.35 g/mol

- Structure : The compound features an azetidine ring, a carboxylate group, and an aminophenoxy substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Binding : It can interact with specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.6 |

| This compound | HCT116 (colorectal cancer) | 8.4 |

| This compound | MCF7 (breast cancer) | 12.0 |

These results indicate that the compound exhibits promising cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies show effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The results suggest that this compound could be a candidate for developing new antibacterial agents .

Case Study 1: Anticancer Research

In a study examining the effects of various azetidine derivatives on cancer cells, this compound was found to induce apoptosis in A549 cells through the activation of caspase pathways. This indicates a potential mechanism by which this compound exerts its antitumor effects .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate, and what intermediates are critical?

The synthesis typically involves functionalizing the azetidine ring. A common intermediate is tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), which undergoes reductive amination or nucleophilic substitution to introduce the 2-aminophenoxymethyl group . For example, in analogous syntheses, tert-butyl 3-oxoazetidine-1-carboxylate is reacted with hydroxylamine to form imine intermediates, followed by reduction . Solvent optimization (e.g., substituting i-PrOH for MeOH) can improve yields, as demonstrated in related azetidine derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : Analyze H and C spectra for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, azetidine ring protons at 3.5–4.5 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve stereochemistry and bond angles . For example, SHELX software has been widely applied to azetidine derivatives to validate spatial arrangements .

Q. What are the standard purity assessment protocols for this compound?

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm.

- TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amine detection).

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, particularly for chiral azetidine derivatives?

Nickel-catalyzed carboboration has been employed for stereoselective functionalization of azetidines. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate can undergo coupling with glycals under Ni catalysis to install boronate groups with high enantiomeric excess (>90%) . Key factors include catalyst choice (e.g., Ni(cod)) and ligand optimization (e.g., chiral phosphines) .

Q. What strategies address low yields in the final coupling step (e.g., 2-aminophenol attachment)?

Q. How can conflicting crystallographic and spectroscopic data be resolved?

- Redundancy Checks : Compare multiple characterization methods (e.g., NMR, X-ray, IR).

- DFT Calculations : Simulate NMR shifts or crystal packing using Gaussian or ORCA software to identify discrepancies.

- Paramagnetic Relaxation : If unresolved, use deuterated solvents to eliminate solvent interference in NMR .

Q. What are the biological implications of modifying the 2-aminophenoxymethyl group?

Replacing the 2-aminophenoxy group with fluorinated or electron-withdrawing substituents (e.g., CF) can alter bioavailability and target binding. For instance, tert-butyl 3-(difluoromethyl)azetidine derivatives show enhanced metabolic stability in pharmacokinetic studies .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

The tert-butyl moiety acts as a steric shield, protecting the azetidine ring from undesired nucleophilic attacks. However, it may hinder crystallization. Strategies include:

Q. What computational tools predict the compound’s stability under varying pH conditions?

- pKa Prediction : Software like MarvinSketch estimates ionization states of the amine and carboxylate groups.

- Molecular Dynamics (MD) : Simulate hydrolysis pathways using GROMACS to identify pH-sensitive bonds (e.g., ester linkages) .

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?

The azetidine core is a rigid scaffold for targeting enzyme active sites. For example:

- Boronate Derivatives : Install pinacol boronate groups for Suzuki-Miyaura cross-coupling in drug candidate synthesis .

- Pro-drug Design : Convert the tert-butyl ester to a free carboxylic acid for improved solubility .

Methodological Notes

- Contradiction Handling : When spectral data conflicts with computational models, prioritize experimental validation (e.g., repeating reactions under controlled conditions) .

- Data Reproducibility : Document solvent purity, reaction atmosphere (N/Ar), and equipment calibration to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.